Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate

Catalog No.
S1501298
CAS No.
175201-65-7
M.F
C14H20N2O3S2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino...

CAS Number

175201-65-7

Product Name

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate

IUPAC Name

methyl (2S)-2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoate

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C14H20N2O3S2/c1-4-21-13-10(6-5-8-15-13)12(17)16-11(7-9-20-3)14(18)19-2/h5-6,8,11H,4,7,9H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

XDXPMSKLJTXFIO-NSHDSACASA-N

SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)OC

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)OC

Isomeric SMILES

CCSC1=C(C=CC=N1)C(=O)N[C@@H](CCSC)C(=O)OC

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate is a complex organic compound with the molecular formula C14H20N2O3S2C_{14}H_{20}N_{2}O_{3}S_{2} and a molecular weight of approximately 328.45 g/mol. This compound features a pyridine ring, which is substituted with an ethylthio group and is part of an amide structure. The presence of both methylthio and ethylthio groups contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies. The melting point of this compound is reported to be around 68 °C, with a predicted boiling point of approximately 537.5 °C .

Typical for amides and esters. Key reactions may include:

  • Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The ethylthio group may undergo nucleophilic substitution reactions, potentially reacting with stronger nucleophiles.
  • Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol, altering the compound's reactivity and biological activity.

These reactions highlight the compound's potential versatility in synthetic organic chemistry.

Synthesis of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate typically involves multi-step organic reactions:

  • Formation of Pyridine Derivative: Start with a suitable pyridine precursor that can be functionalized at the 3-position.
  • Ethylthio Group Introduction: Introduce the ethylthio group through a substitution reaction or by using ethylthiol in a coupling reaction.
  • Amide Bond Formation: React the pyridine derivative with a suitable carboxylic acid derivative to form the amide bond.
  • Final Esterification: Convert the resulting acid into the methyl ester by reacting it with methanol in the presence of an acid catalyst.

Each step must be optimized for yield and purity to obtain the final product efficiently.

Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its structural features that may interact with biological systems in plants or pests.
  • Chemical Research: As a reagent or intermediate in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate are necessary to understand its mechanism of action at the molecular level. These studies could include:

  • Binding Affinity Assays: To determine how well this compound binds to specific enzymes or receptors.
  • Cellular Studies: Evaluating its effects on cell proliferation, apoptosis, or other cellular functions.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

Several compounds share structural similarities with methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-methylthio-2-[[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoateContains similar pyridine and thio groupsDifferent substitution pattern on the butanoate
Methyl 2-(methylthio)butyrateSimpler structure without pyridineLacks nitrogen functionality
Ethyl 2-[[2-(ethylthio)-3-pyridyl]carbonyl]amino]-4-methylthiobutanoateEthyl instead of methyl on butanoateVariation in alkyl chain length

The uniqueness of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate lies in its specific combination of functional groups and structural complexity, which may confer distinct biological activities compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.09153485 g/mol

Monoisotopic Mass

328.09153485 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-07-17

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